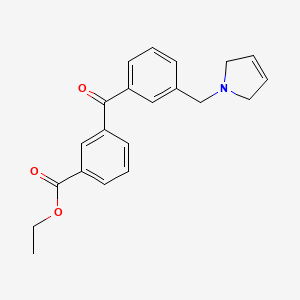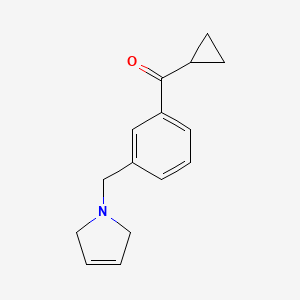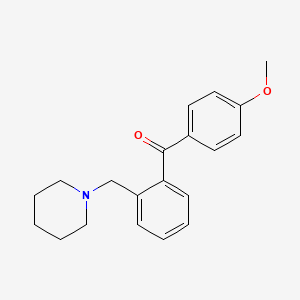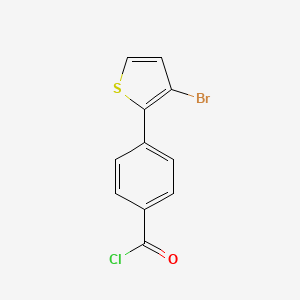
4-(3-Bromothien-2-yl)benzoyl chloride
説明
4-(3-Bromothien-2-yl)benzoyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTBC and is a thienylbenzoyl chloride derivative. In
作用機序
The mechanism of action of BTBC involves the inhibition of protein kinase CK2. This protein is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting this protein, BTBC can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BTBC has been shown to have various biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, BTBC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new cancer treatments.
実験室実験の利点と制限
One of the significant advantages of using BTBC in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using BTBC in lab experiments is its potential toxicity. This compound can be toxic to normal cells at high concentrations, making it important to use caution when working with this compound.
将来の方向性
There are several future directions for the use of BTBC in scientific research. One potential direction is the development of new cancer treatments based on the inhibition of protein kinase CK2. BTBC could also be used to study the mechanisms of drug resistance in cancer cells and to develop new strategies for overcoming drug resistance. Additionally, BTBC could be used in the development of new diagnostic tools for cancer detection and monitoring.
Conclusion:
4-(3-Bromothien-2-yl)benzoyl chloride is a chemical compound with significant potential in scientific research. This compound has been shown to have several applications in the field of cancer research, including the inhibition of cancer cell growth and the induction of apoptosis. While there are some limitations to using BTBC in lab experiments, its potential benefits make it an important tool for studying the mechanisms of cancer cell growth and proliferation. As research continues, there may be even more future directions for the use of BTBC in scientific research.
科学的研究の応用
BTBC has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of BTBC is in the area of cancer research. BTBC has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. This protein is involved in the regulation of cell growth and proliferation and is overexpressed in various types of cancer cells. BTBC has also been shown to inhibit the growth of drug-resistant cancer cells.
特性
IUPAC Name |
4-(3-bromothiophen-2-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClOS/c12-9-5-6-15-10(9)7-1-3-8(4-2-7)11(13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHRRPMNJHHELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640453 | |
| Record name | 4-(3-Bromothiophen-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-50-0 | |
| Record name | 4-(3-Bromo-2-thienyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromothiophen-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


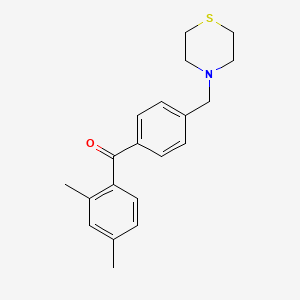


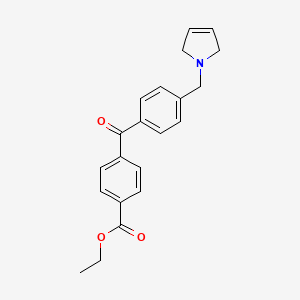

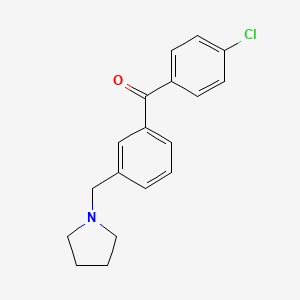
![4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614305.png)
![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)
![2,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614307.png)
